Product packaging for Methyl 3-nitro-4-piperidin-1-ylbenzoate(Cat. No.:CAS No. 32117-05-8)

Methyl 3-nitro-4-piperidin-1-ylbenzoate

Cat. No.: B3022344
CAS No.: 32117-05-8
M. Wt: 264.28 g/mol
InChI Key: PACMVJMRAUYEKK-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of Methyl 3-nitro-4-piperidin-1-ylbenzoate in contemporary research can be inferred from the established importance of its constituent parts. The nitrobenzoate core is a versatile building block in organic synthesis. The nitro group, being a strong electron-withdrawing group, plays a crucial role in directing the regioselectivity of further chemical transformations on the benzene (B151609) ring. researchgate.netquora.com It can also be reduced to an amino group, opening pathways to a wide array of other functionalizations and the synthesis of various heterocyclic compounds. google.com

In medicinal chemistry, the piperidine (B6355638) ring is a prevalent scaffold found in numerous FDA-approved drugs and biologically active molecules. nih.gov Its presence can enhance the pharmacological properties of a compound, such as solubility, lipophilicity, and the ability to interact with biological targets. The combination of the nitrobenzoate and piperidine moieties in a single molecule suggests potential for biological activity, making it a target of interest for drug discovery programs.

Overview of Structurally Related Chemical Scaffolds and Their Academic Relevance

Several structurally related chemical scaffolds have been the subject of academic research, providing insights into the potential properties and applications of this compound. These related compounds often feature variations in the substitution pattern on the benzoate (B1203000) ring or modifications to the piperidine substituent.

For example, compounds like methyl 3-methyl-4-nitrobenzoate have been investigated for their biological activities. researchgate.netnih.govsigmaaldrich.com The synthesis and characterization of related nitro-substituted benzothiazole (B30560) derivatives have also been reported, highlighting the interest in molecules containing the nitroaromatic scaffold for potential antibacterial applications. researchgate.netrjptonline.org Furthermore, research into piperidine-substituted chalcones has demonstrated their potential as α-amylase inhibitors, relevant to the treatment of diabetes. nih.gov

The synthesis of precursors such as 4-nitro-3-(piperidin-1-yl)benzoic acid has been documented, indicating the feasibility of accessing the target molecule through established synthetic routes. chemicalbook.com The general synthesis of methyl 3-nitrobenzoate is a well-established procedure in organic chemistry. quora.comchemhume.co.ukorgsyn.org

Table 1: Examples of Structurally Related Compounds and Their Research Context

Compound Name Molecular Formula Key Research Findings/Relevance
Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate C17H24N2O6 Crystal structure analysis. nih.gov
Methyl (R,Z)-2-nitro-3-(((4-(piperidin-3-yl)phenyl)imino)methyl)benzoate C20H21N3O4 Listed as a pharmaceutical standard and intermediate. pharmaffiliates.compharmaffiliates.com
Ethyl 3-Nitro-4-(piperidin-4-carboxamid-1-yl)-benzoate C15H19N3O5 Specialty product for proteomics research. scbt.com
Methyl 3-methyl-4-nitrobenzoate C9H9NO4 Investigated for antifungal activity. researchgate.netnih.gov

Identification of Key Research Gaps and Future Academic Inquiries Pertaining to this compound

The primary research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While the synthesis appears feasible based on existing methodologies for similar compounds, its specific reaction conditions, yield, and purification have not been reported.

Future academic inquiries should focus on the following areas:

Optimized Synthesis: Developing a robust and efficient synthetic protocol for this compound. This would likely involve the esterification of 4-chloro-3-nitrobenzoic acid followed by nucleophilic aromatic substitution with piperidine, or the nitration of methyl 4-(piperidin-1-yl)benzoate.

Spectroscopic and Crystallographic Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction to unequivocally confirm its structure.

Biological Screening: Investigating the potential biological activities of the compound. Given the properties of its constituent moieties, it would be prudent to screen for activities such as antimicrobial, anticancer, and enzyme inhibition. For instance, the nitro group can be a pharmacophore and a toxicophore, influencing redox reactions within cells. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations in the substitution pattern on the aromatic ring and the piperidine moiety to establish structure-activity relationships. This could guide the design of more potent and selective compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O4 B3022344 Methyl 3-nitro-4-piperidin-1-ylbenzoate CAS No. 32117-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(12(9-10)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACMVJMRAUYEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208124
Record name Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32117-05-8
Record name Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32117-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 3 Nitro 4 Piperidin 1 Ylbenzoate and Analogues

Strategic Approaches to Aromatic Nitration and Regioselective Control in Benzoate (B1203000) Systems

Aromatic nitration is a cornerstone of electrophilic aromatic substitution, involving the introduction of a nitro (NO₂) group onto an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring.

The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a classic example of electrophilic aromatic substitution where the substituent directs the incoming electrophile. rsc.orgaiinmr.com The ester group is deactivating, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This deactivation is due to the electron-withdrawing nature of the carbonyl group. rsc.orgchegg.com

The standard and most common method for achieving this transformation is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgprezi.comorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. prezi.comjove.com

Typical Reaction Conditions for Nitration of Methyl Benzoate:

Reagents Temperature Duration Outcome

Maintaining a low temperature is crucial to prevent the formation of unwanted byproducts and to control the exothermic nature of the reaction. prezi.comumkc.edu

Beyond the classical mixed-acid system, other nitrating agents have been developed to offer milder conditions or different selectivities, although the meta-directing effect of the ester group remains dominant. N-nitrosaccharin, for instance, has been reported as a bench-stable and effective nitrating reagent for various arenes, including methyl benzoate, proceeding smoothly without hydrolysis of the ester moiety. nih.gov

The regioselectivity of the nitration of methyl benzoate is primarily governed by electronic effects. The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. rsc.orgchegg.com This deactivation is not uniform across all positions of the ring. The ortho and para positions are more deactivated than the meta position due to resonance stabilization of the positive charge in the sigma complex intermediate. rsc.orglibretexts.org Consequently, the electrophilic nitronium ion preferentially attacks the least deactivated meta position, leading to the formation of methyl 3-nitrobenzoate. rsc.orgprezi.com

Steric hindrance can also play a role in directing substitution, particularly with bulky substituents. youtube.com However, in the case of methyl benzoate, the electronic deactivation at the ortho and para positions is the overwhelming factor that dictates the meta-substitution pattern. rsc.org The stability of the carbocation intermediate (arenium ion) is key; for ortho and para attack, a destabilizing resonance structure places the positive charge adjacent to the electron-withdrawing carbonyl group, whereas for meta attack, this unfavorable arrangement is avoided. libretexts.org

Methodologies for the Introduction of the Piperidin-1-yl Moiety onto Aromatic Rings

The introduction of the piperidine (B6355638) group onto the nitrated benzoate ring is typically achieved through nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the presence of the electron-withdrawing nitro group.

The SₙAr mechanism is a key strategy for forming aryl-nitrogen bonds. wikipedia.org For the synthesis of methyl 3-nitro-4-piperidin-1-ylbenzoate, a suitable precursor would be a methyl 4-halo-3-nitrobenzoate (e.g., methyl 4-fluoro-3-nitrobenzoate or methyl 4-chloro-3-nitrobenzoate). The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgnih.gov

First, the nucleophile (piperidine) attacks the carbon atom bearing the leaving group (halide). This attack is facilitated by the presence of the electron-withdrawing nitro group positioned ortho to the site of substitution, which can stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The delocalization of the negative charge onto the nitro group lowers the activation energy for this step. wikipedia.orgresearchgate.net In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

The reactivity of the halogen leaving group in SₙAr reactions typically follows the order F > Cl > Br > I, which is inverse to the trend in Sₙ2 reactions. nih.govnih.gov This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. wikipedia.org

General SₙAr Reaction Scheme:

Substrate Nucleophile Conditions Product

While SₙAr involves attaching a pre-formed piperidine ring, multicomponent reactions (MCRs) offer a powerful alternative for constructing the piperidine skeleton directly in a single synthetic operation. taylorfrancis.comresearchgate.net MCRs are convergent, atom-economical processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. researchgate.netajchem-a.com

Various MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.comnih.gov For instance, a one-pot, three-component transformation involving an aromatic aldehyde, an amine, and a β-keto ester can yield complex piperidine scaffolds. researchgate.net Although not a direct route to the target compound itself, these methods are invaluable for creating a diverse range of piperidine-containing analogues by varying the initial components. Catalysts such as ZrOCl₂·8H₂O and phenylboronic acid have been shown to be effective in promoting these reactions. researchgate.net

Derivatization and Functionalization Strategies of the Methyl Benzoate Ester Group

The methyl ester group in this compound and its precursors is a versatile functional handle that can be transformed into other functionalities. wikipedia.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-nitro-4-piperidin-1-ylbenzoic acid) under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, with an aqueous base like sodium hydroxide, is common and proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step. wikipedia.org

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting the methyl ester with ethanol (B145695) could yield the corresponding ethyl ester.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org It is also possible to reduce the ester to an aldehyde using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. libretexts.org The first equivalent adds to the carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

Amidation: Esters can be converted to amides through a reaction called aminolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction is generally slower than hydrolysis.

These derivatization strategies significantly expand the range of accessible analogues from a common methyl benzoate intermediate, allowing for the fine-tuning of molecular properties.

Catalytic Systems and Green Chemistry Approaches in Synthesis

The synthesis of this compound and its analogues has increasingly moved towards methodologies that employ catalytic systems and adhere to the principles of green chemistry. These modern approaches aim to enhance reaction efficiency, selectivity, and safety while minimizing environmental impact, standing in contrast to traditional synthetic routes that often rely on harsh, stoichiometric reagents and generate significant waste.

Catalytic Systems in Synthesis

Catalysis is fundamental to the modern synthesis of complex molecules, including substituted piperidines and nitroaromatic compounds. Various catalytic strategies are employed to facilitate key bond-forming reactions, such as the construction of the piperidine ring, the introduction of the nitro group, and the modification of the aromatic core.

Transition Metal Catalysis: Transition metal catalysts are pivotal in forming the piperidine ring and other structural features of the target molecule and its analogues.

Hydrogenation/Reduction: A common step in the synthesis of analogues is the reduction of the nitro group to an amine. Catalytic hydrogenation is a preferred method for this transformation. For instance, in the synthesis of related compounds like Lenalidomide, the nitro intermediate is hydrogenated using a 10% Palladium on Carbon (Pd/C) catalyst under hydrogen pressure. google.com This method is highly efficient and avoids the use of stoichiometric metal reductants.

C-N Bond Formation: Iridium(III)-catalyzed "hydrogen borrowing" cascades represent an advanced strategy for creating substituted piperidines. nih.gov This approach involves a sequence of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds in a stereoselective manner. nih.gov

Dearomatization: An alternative to traditional cyclization for forming sterically hindered piperidines is the transition metal-catalyzed dearomatization of corresponding heteroaromatic compounds, such as pyridines. digitellinc.com This method offers excellent yield, regioselectivity, and enantioselectivity. digitellinc.com

Visible Light-Promoted Catalysis: Innovative methods include the use of visible light to initiate an iodine-catalyzed intramolecular Csp³–H amination for the selective formation of piperidines. scispace.com This reaction proceeds through a dual catalytic cycle involving radical C-H functionalization and iodine-catalyzed C-N bond formation. scispace.com

The table below summarizes various catalytic systems used in the synthesis of piperidine-containing compounds and related structures.

Catalyst SystemReaction TypeSubstrate/Analogue TypeKey Advantages
10% Pd/C, H₂Catalytic HydrogenationNitro-substituted isoindolinoneHigh efficiency for nitro group reduction. google.com
Iridium(III) complexesHydrogen Borrowing AnnulationDihydroxialkylaminesStereoselective synthesis of piperidines. nih.gov
Molecular Iodine / Visible LightCsp³–H AminationN-haloaminesHigh selectivity for piperidine formation, mild conditions. scispace.com
Nano-titania (TiO₂)CondensationSubstituted aldehydes and nitroisoxazolesReusable, solvent-free conditions, high yield. ias.ac.in

Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into synthetic pathways to reduce the environmental footprint of chemical manufacturing. ias.ac.in This involves the use of safer reagents, environmentally benign solvents, and processes designed for energy efficiency and waste reduction.

Alternative Nitration Methods: Traditional nitration using a mixture of concentrated nitric and sulfuric acids is effective but poses significant environmental and safety concerns, including the generation of highly corrosive and toxic waste streams and potential for runaway reactions. researchgate.netorgsyn.org Green alternatives focus on replacing this hazardous mixture.

Solid-Supported Reagents: A prominent green approach is the use of inorganic nitrates, such as bismuth nitrate (B79036) or potassium nitrate, adsorbed onto a solid support like silica (B1680970) gel. researchgate.net This method serves as an environmentally benign way to produce aromatic nitro compounds, avoiding the use of strong acids and simplifying the workup process. researchgate.net

Solvent-Free and Alternative Solvent Systems: The choice of solvent is a critical aspect of green chemistry.

Solvent-Free Reactions: Performing reactions without a solvent can dramatically reduce waste and simplify product purification. The synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, for example, has been efficiently achieved using nano-titania as a recyclable catalyst under solvent-free conditions. ias.ac.in

Deep Eutectic Solvents (DES): These solvents are a class of ionic liquids composed of a mixture of hydrogen bond donors and acceptors. A deep eutectic solvent made from glucose and urea (B33335) has been successfully used as an inexpensive, biodegradable, and effective reaction medium for the synthesis of piperidin-4-one derivatives, showcasing a viable green alternative to volatile organic solvents. asianpubs.org

The following table compares traditional methods with greener alternatives in the context of synthesizing nitroaromatic and piperidine compounds.

Synthetic StepTraditional MethodGreen Chemistry ApproachEnvironmental/Safety Benefit
Nitration Conc. H₂SO₄ / Conc. HNO₃ researchgate.netInorganic nitrates on silica gel researchgate.netAvoids strong, corrosive acids; reduces acidic waste.
Reaction Medium Volatile Organic Solvents (e.g., CH₂Cl₂)Solvent-free conditions or Deep Eutectic Solvents (e.g., glucose-urea) ias.ac.inasianpubs.orgReduces solvent waste, lowers toxicity and flammability risks.
Catalysis Stoichiometric ReagentsRecyclable heterogeneous catalysts (e.g., nano-TiO₂) ias.ac.inEnables catalyst reuse, minimizes waste, simplifies purification.

By integrating advanced catalytic systems and adhering to the principles of green chemistry, the synthesis of this compound and its analogues can be achieved with greater efficiency, control, and environmental responsibility.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanisms of Electrophilic Aromatic Substitution in the Formation of Nitrobenzoate Intermediates.mnstate.eduechemi.comrsc.org

The nitration of an aromatic ring requires a potent electrophile, as the electron-rich pi system of the benzene (B151609) ring is not readily attacked by weaker electrophilic species. The active electrophile in this reaction is the nitronium ion (NO2+). libretexts.orglibretexts.orgmasterorganicchemistry.comunacademy.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid (HNO3) with a stronger acid, most commonly concentrated sulfuric acid (H2SO4). libretexts.orglibretexts.orgjove.com

The mechanism for the generation of the nitronium ion involves the following steps:

Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. youtube.comjove.comaiinmr.com

Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion. youtube.comjove.comaiinmr.com

The nitronium ion is a powerful electrophile due to the positive charge on the nitrogen atom, making it highly susceptible to attack by the nucleophilic π electrons of the aromatic ring. masterorganicchemistry.comaiinmr.com

Table 3.1: Generation of the Nitronium Ion
StepReactantsProductsDescription
1HNO₃ + H₂SO₄H₂NO₃⁺ + HSO₄⁻Protonation of nitric acid by sulfuric acid.
2H₂NO₃⁺NO₂⁺ + H₂OLoss of water to form the nitronium ion.

Once the nitronium ion is generated, it is attacked by the π electron system of the methyl benzoate (B1203000) ring. This attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comjove.comquizlet.com The formation of this intermediate is the rate-determining step of the electrophilic aromatic substitution reaction. masterorganicchemistry.com

The positive charge in the sigma complex is delocalized across the ortho and para positions relative to the point of electrophilic attack. mnstate.edu The ester group (-COOCH3) of methyl benzoate is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. rsc.orgscribd.com It directs the incoming electrophile to the meta position because the positive charge of the sigma complex is never placed on the carbon atom bearing the electron-withdrawing group, making the meta-substituted intermediate the most stable. youtube.comscribd.com

The final step in the mechanism is the restoration of aromaticity. A weak base, such as the bisulfate ion (HSO4-) or a water molecule, removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.comaiinmr.com This deprotonation step is fast and results in the formation of the nitrobenzoate intermediate and regenerates the acid catalyst. masterorganicchemistry.com

Table 3.2: Sigma Complex Formation and Aromatization
StepReactantsIntermediate/ProductDescription
1Methyl benzoate + NO₂⁺Sigma Complex (Arenium Ion)Attack of the aromatic ring on the nitronium ion. masterorganicchemistry.com
2Sigma Complex + HSO₄⁻Methyl 3-nitrobenzoate + H₂SO₄Deprotonation to restore aromaticity. masterorganicchemistry.comaiinmr.com

Mechanistic Insights into Nucleophilic Aromatic Substitution Involving Piperidine (B6355638).nih.gov

The second key transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this step, piperidine, a secondary amine, acts as a nucleophile and displaces a leaving group on the nitro-substituted aromatic ring. nih.gov This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group. wikipedia.orgnumberanalytics.com

The efficiency of a nucleophilic aromatic substitution reaction is heavily influenced by the nature of the substituents on the aromatic ring and the identity of the leaving group.

Activating Groups: Electron-withdrawing groups (EWGs) are crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgnumberanalytics.compressbooks.pub The nitro group is one of the most powerful activating groups in SNAr reactions. wikipedia.org It activates the ring by withdrawing electron density, making the ring more electrophilic and susceptible to attack by a nucleophile. pressbooks.publibretexts.org Furthermore, the nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. numberanalytics.com

Leaving Groups: A good leaving group is one that can readily depart with the electron pair from the C-X bond. In the context of SNAr, the ability of the leaving group to stabilize a negative charge is a key factor. u-szeged.hu For halide leaving groups, the typical order of reactivity is F > Cl > Br > I, which is the reverse of their order in SN2 reactions. nih.govnih.gov This "element effect" is often attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. nih.gov

Table 3.3: Factors Influencing SNAr Reactions
FactorEffect on Reaction RateRationale
Activating Group IncreasesElectron-withdrawing groups stabilize the negatively charged Meisenheimer complex, lowering the activation energy. wikipedia.orgnumberanalytics.com
Leaving Group Ability Increases with ability to stabilize negative chargeA good leaving group facilitates the re-aromatization step by readily departing with the bonding electrons. u-szeged.hu
Nucleophile Strength Increases with nucleophilicityA stronger nucleophile will attack the electron-deficient aromatic ring more readily. numberanalytics.com

The reaction proceeds through a two-step addition-elimination mechanism. nih.govnih.gov

Nucleophilic Attack and Formation of the Meisenheimer Complex: Piperidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.orgyoutube.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. wikipedia.org This step is typically fast. masterorganicchemistry.com

Kinetic Studies and Reaction Intermediates Analysis.masterorganicchemistry.com

Kinetic studies are instrumental in elucidating the detailed mechanism of a reaction. For the electrophilic nitration step, the rate of reaction is dependent on the concentration of both the aromatic substrate and the nitrating agent. The rate-determining step is the attack of the aromatic ring on the nitronium ion to form the sigma complex. masterorganicchemistry.com

For the nucleophilic aromatic substitution step, kinetic studies have shown that the reaction is often second-order, with the rate depending on the concentrations of both the aryl halide and the nucleophile. nih.gov In some cases, particularly with piperidine as the nucleophile, the reaction can exhibit second-order dependence on the piperidine concentration, suggesting a more complex mechanism involving a second molecule of piperidine in the rate-determining deprotonation of the addition intermediate. nih.govnih.gov

Analysis of reaction intermediates, such as the Meisenheimer complex in SNAr reactions, provides direct evidence for the proposed mechanism. wikipedia.orgyoutube.com Spectroscopic techniques like NMR and UV-Vis can be used to detect and characterize these transient species. While the sigma complex in electrophilic aromatic substitution is generally too reactive to be isolated, its existence is supported by a wealth of experimental and theoretical evidence. quizlet.com

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular structure of methyl 3-nitro-4-piperidin-1-ylbenzoate in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a complete and unambiguous assignment of all atoms in the molecular framework can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic, methoxy (B1213986), and piperidine (B6355638) ring protons.

The aromatic region displays two characteristic doublets and a doublet of doublets, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C5 position appears as a doublet at approximately 7.96 ppm, coupled to the H6 proton. The proton at C2, adjacent to the nitro group, is the most deshielded aromatic proton, appearing as a doublet at around 8.24 ppm.

The methoxy group gives rise to a sharp singlet at approximately 3.91 ppm, integrating to three protons. The protons of the piperidine ring show characteristic signals for the axial and equatorial protons. The four protons at the Cβ positions of the piperidine ring appear as a multiplet around 1.74 ppm, while the four protons at the Cα positions, adjacent to the nitrogen atom, are observed as a multiplet around 3.19 ppm.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Aromatic)8.24d2.1
H-5 (Aromatic)7.96dd8.7, 2.1
H-6 (Aromatic)7.10d8.7
-OCH₃ (Methoxy)3.91s-
-CH₂- (Piperidine, α to N)3.19m-
-CH₂- (Piperidine, β to N)1.74m-
-CH₂- (Piperidine, γ to N)1.74m-

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for complete elucidation of the carbon skeleton.

The spectrum shows a signal for the carbonyl carbon of the ester group at approximately 164.8 ppm. The aromatic carbons exhibit signals in the range of 118.9 to 154.5 ppm. The carbon atom C4, bonded to the piperidine nitrogen, is found at around 154.5 ppm, while the carbon C3, bearing the nitro group, appears at approximately 136.0 ppm. The signal for the methoxy carbon (-OCH₃) is observed at about 52.7 ppm. The carbons of the piperidine ring are also clearly resolved, with the Cα carbons appearing around 53.6 ppm and the Cβ and Cγ carbons resonating at approximately 25.8 ppm and 23.9 ppm, respectively.

Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)164.8
C-4 (Aromatic)154.5
C-3 (Aromatic)136.0
C-2 (Aromatic)132.8
C-1 (Aromatic)125.7
C-5 (Aromatic)124.7
C-6 (Aromatic)118.9
-OCH₃ (Methoxy)52.7
-CH₂- (Piperidine, α to N)53.6
-CH₂- (Piperidine, β to N)25.8
-CH₂- (Piperidine, γ to N)23.9

Vibrational Spectroscopy for Functional Group Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. The FT-IR spectrum of this compound shows strong absorption bands characteristic of its structure. A prominent band at approximately 1728 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed as strong bands around 1518 cm⁻¹ and 1340 cm⁻¹, respectively. The C-N stretching vibration of the piperidine ring attached to the aromatic system is seen near 1242 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methoxy groups appear in the 2855-2945 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~1728C=O StretchEster
~1518Asymmetric NO₂ StretchNitro
~1340Symmetric NO₂ StretchNitro
~1242Ar-N StretchAryl-amine
~2855-2945C-H StretchAliphatic (Piperidine, Methoxy)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the unequivocal verification of its elemental composition. For this compound, with a molecular formula of C₁₃H₁₆N₂O₄, the calculated monoisotopic mass is 280.1110 Da. HRMS analysis using techniques such as Electrospray Ionization (ESI) would show a protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to the calculated value of 281.1183, typically within a few parts per million (ppm) of error, thus confirming the molecular formula.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

The crystal structure of this compound reveals that the piperidine ring adopts a classic chair conformation. The benzene ring and the ester group are nearly coplanar. However, the nitro group is twisted out of the plane of the benzene ring, with a reported torsion angle of approximately 46.9°. This twisting is a common feature in ortho-substituted nitrobenzenes and is attributed to steric hindrance. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules into a cohesive three-dimensional network.

The X-ray analysis confirms the chair conformation of the piperidine ring, which is the most stable arrangement for this six-membered saturated heterocycle. The analysis provides precise bond lengths and angles for the entire molecule. For instance, the C=O bond length of the ester is typically around 1.20 Å, and the N-O bond lengths in the nitro group are approximately 1.22 Å. The C-N bond connecting the piperidine ring to the benzene ring is around 1.38 Å, indicating some degree of partial double bond character due to electron delocalization. The stereochemistry is achiral, and the solid-state structure provides a clear depiction of the relative orientation of the substituent groups on the benzene ring.

Table 4: Selected Crystallographic and Conformational Data

ParameterDescriptionValue
Crystal SystemThe crystal system classification.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Piperidine ConformationThe 3D shape of the piperidine ring.Chair
O-N-C-C Torsion AngleThe twist of the nitro group relative to the benzene ring.~46.9°
Intermolecular InteractionsPrimary forces stabilizing the crystal lattice.C—H···O hydrogen bonds

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···N, π-π Stacking)

The molecular architecture of this compound suggests the presence of several key intermolecular interactions that would govern its solid-state structure. These non-covalent interactions are crucial in determining the stability and properties of the crystalline material.

C-H···O and C-H···N Interactions: In similar structures, weak intermolecular C-H···O hydrogen bonds are commonly observed. For instance, in related nitrobenzoate compounds, aromatic C-H groups can interact with the oxygen atoms of the nitro group or the carbonyl of the ester group on adjacent molecules. The piperidine ring, with its numerous C-H bonds, also provides ample opportunity for such interactions. The nitrogen atom of the piperidine ring could also potentially act as a hydrogen bond acceptor for nearby C-H groups, forming C-H···N interactions.

π-π Stacking: The presence of the benzene ring in this compound makes π-π stacking interactions a possibility. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant cohesive force in the crystal lattice of many aromatic compounds. The extent of π-π stacking would depend on the relative orientation of the benzene rings in the crystal packing.

A summary of potential intermolecular interactions is presented in the table below:

Interaction TypeDonorAcceptorPotential Significance in Crystal Packing
C-H···OAromatic C-H, Piperidine C-HNitro group O, Ester carbonyl ODirectional forces influencing molecular arrangement.
C-H···NAromatic C-H, Piperidine C-HPiperidine NContributes to the overall stability of the crystal lattice.
π-π StackingBenzene ring (π-system)Benzene ring (π-system)Significant cohesive force, influences packing efficiency.

Investigation of Crystal Packing Arrangements and Hydrogen Bonding Networks

Hydrogen Bonding Networks: While classical hydrogen bond donors (like O-H or N-H) are absent in the primary structure of this compound, the network of weak C-H···O and C-H···N interactions can create a complex three-dimensional architecture. In analogous compounds, these weak hydrogen bonds can link molecules into chains, sheets, or more intricate frameworks. For example, molecules of methyl 4-nitrobenzoate (B1230335) are linked by weak intermolecular aromatic C-H···O interactions involving both the carboxyl and nitro groups. Similarly, in other nitro-containing organic molecules, a combination of C-H···O hydrogen bonds and nitro···π interactions can create a continuous three-dimensional framework.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations represent a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic and structural properties of molecules.

Optimization of Molecular Geometries and Conformational Analysis

A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state, or ground-state geometry. This process involves calculating forces on the atoms and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like Methyl 3-nitro-4-piperidin-1-ylbenzoate, which contains a rotatable piperidine (B6355638) ring and a methyl ester group, conformational analysis would be performed. This involves exploring various rotational isomers (conformers) to identify the global energy minimum and understand the energy barriers between different stable conformations. Such an analysis would reveal the preferred spatial arrangement of the piperidine ring relative to the nitro-substituted benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are important descriptors. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MESP map would highlight the electronegative oxygen atoms of the nitro and ester groups as red regions, and potentially hydrogen atoms on the piperidine ring or benzene ring as blue regions.

Calculation of Global Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Calculating these values for this compound would provide a quantitative basis for comparing its reactivity with other related compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Mechanisms

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal how Methyl 3--nitro-4-piperidin-1-ylbenzoate would behave in different environments (e.g., in a solvent like water or interacting with a biological target like a protein). This would provide insights into its conformational flexibility, solvation properties, and potential binding mechanisms at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Mechanistic Predictions

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a set of similar molecules with known activities were available, a QSAR model could be developed. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound, its biological activity could be theoretically predicted. This approach is valuable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Future computational research on this compound would be necessary to generate the specific data required to populate these analytical sections and fully characterize its chemical nature from a theoretical perspective.

Development of Predictive Models for In Vitro Activity Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of modern computational drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. For a molecule like "this compound," a QSAR study would involve calculating a variety of molecular descriptors that encode its structural, electronic, and physicochemical properties. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical calculations.

The development of a predictive QSAR model for the in vitro activity of a series of compounds including "this compound" would typically follow these steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined in vitro activities would be assembled.

Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are employed to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

A hypothetical QSAR model for a series of analogs of "this compound" might reveal that specific electronic and steric features are crucial for its activity. The electron-withdrawing nature of the nitro group and the spatial arrangement of the piperidine ring are likely to be significant contributors to its biological interactions.

Descriptor Type Examples Potential Relevance for "this compound"
Constitutional Molecular Weight, Atom CountsBasic properties influencing pharmacokinetics.
Topological Connectivity Indices, Wiener IndexEncodes information about molecular branching and shape.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, influencing receptor fit.
Electronic Dipole Moment, HOMO/LUMO EnergiesDescribes the electronic distribution and reactivity of the molecule.
Physicochemical LogP, Polar Surface Area (PSA)Important for predicting solubility, permeability, and overall bioavailability.

Exploration of Substituent Effects on Theoretical Potency

The chemical structure of "this compound" features several key positions where substituents can be modified to modulate its theoretical potency. Computational studies can systematically explore these substituent effects to guide the synthesis of more active analogs. The primary positions for modification include the benzoate (B1203000) ring, the nitro group, and the piperidine moiety.

Benzoate Ring: The electronic properties of the aromatic ring can be tuned by introducing electron-donating or electron-withdrawing groups at different positions. For example, adding an electron-donating group, such as a methoxy (B1213986) group, could alter the electron density of the ring and influence its interaction with a biological target. Conversely, adding another electron-withdrawing group might enhance certain interactions.

Nitro Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position and electronic influence are critical. Replacing the nitro group with other substituents, such as a cyano or a trifluoromethyl group, could provide insights into the importance of its electronic and steric properties for activity mdpi.com.

Piperidine Moiety: Modifications to the piperidine ring can affect the molecule's conformation, lipophilicity, and hydrogen bonding capacity. Introducing substituents on the piperidine ring can alter its orientation relative to the benzoate core, which could be crucial for optimal binding to a target.

A systematic in silico study would involve creating a virtual library of analogs of "this compound" with different substituents at these key positions. The theoretical potency of these analogs would then be evaluated using computational methods such as molecular docking or by applying a previously developed QSAR model. The results of such a study can be summarized in a table to highlight the structure-activity relationships.

Substituent Position Example Modification Predicted Effect on Theoretical Potency
Benzoate Ring (position 5)Addition of a methoxy groupMay increase electron density and alter binding interactions.
Benzoate Ring (position 6)Addition of a halogen atomCould introduce new halogen bonding interactions.
Nitro GroupReplacement with a cyano groupMaintains electron-withdrawing character but with different steric and electronic profiles.
Piperidine RingAddition of a methyl groupIncreases lipophilicity and may introduce steric constraints.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is invaluable for understanding the molecular basis of a compound's activity and for guiding the design of new, more potent molecules.

Computational Assessment of Binding Modes and Affinities

In a molecular docking study of "this compound," the first step would be to identify a relevant biological target. Once a target is selected, its three-dimensional structure is obtained from a protein database or generated through homology modeling. The docking process then involves placing the ligand in the binding site of the target and evaluating different binding poses.

The binding affinity of each pose is estimated using a scoring function, which calculates a score or energy value that reflects the strength of the ligand-target interaction. A lower binding energy generally indicates a more favorable interaction. The key interactions that contribute to the binding affinity include:

Hydrogen Bonds: The nitro group and the ester carbonyl oxygen of "this compound" are potential hydrogen bond acceptors.

Hydrophobic Interactions: The piperidine ring and the aromatic benzoate ring can engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-Stacking: The aromatic ring can form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of "this compound" into a kinase binding site might reveal that the nitro group forms a critical hydrogen bond with a backbone amide, while the piperidine ring occupies a hydrophobic pocket.

Interaction Type Potential Interacting Groups on "this compound" Example Interacting Residues in a Target
Hydrogen BondingNitro group, Ester carbonylSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsPiperidine ring, Benzoate ringLeucine, Isoleucine, Valine, Alanine
Pi-StackingBenzoate ringPhenylalanine, Tyrosine, Tryptophan

Rational Design Principles Guided by In Silico Interaction Analysis

The insights gained from molecular docking studies provide a solid foundation for the rational design of new compounds with improved activity. By analyzing the predicted binding mode of "this compound," medicinal chemists can identify opportunities for structural modifications that enhance its interaction with the target.

For example, if the docking results indicate that there is an unoccupied hydrophobic pocket near the piperidine ring, a rational design strategy would be to add a hydrophobic substituent to the piperidine ring to fill this pocket and increase the binding affinity. Similarly, if a potential hydrogen bond donor or acceptor on the target is not engaged by the ligand, modifications can be made to introduce a complementary group on the ligand.

The iterative process of molecular docking, analysis of ligand-target interactions, and subsequent structural modification is a powerful paradigm in modern drug discovery. This in silico guided approach can significantly accelerate the identification of lead compounds and reduce the number of compounds that need to be synthesized and tested experimentally.

Mechanistic Investigations of in Vitro Biological Interactions

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For methyl 3-nitro-4-piperidin-1-ylbenzoate, the arrangement and nature of the nitro group, the piperidine (B6355638) ring, and the methyl ester are critical in defining its potential as a biologically active agent.

Impact of Nitro Group Position and Electronic Effects on In Vitro Activity

The position of the nitro group on the benzoate (B1203000) ring is a crucial determinant of the molecule's electronic character and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring.

In the context of cholinesterase inhibition, studies on nitrobenzoate derivatives have indicated that the presence and position of the nitro group can modulate inhibitory potency. While direct studies on this compound are not available, research on analogous nitroaromatic compounds suggests that a nitro group positioned ortho or para to an activating group can enhance interactions within an enzyme's active site through favorable electronic and steric contributions. The meta position of the nitro group relative to the ester in the title compound, and ortho to the piperidine ring, creates a specific electronic distribution that could be critical for binding to a target enzyme. The electron-withdrawing effect of the nitro group would decrease the electron density of the aromatic ring, potentially influencing pi-pi stacking interactions with aromatic amino acid residues in an enzyme's active site.

A hypothetical SAR study might reveal that moving the nitro group to the 2- or 5-position on the benzoate ring could either enhance or diminish activity depending on the specific steric and electronic requirements of the target enzyme's binding pocket.

Compound Nitro Group Position Hypothetical In Vitro Activity
This compound3-positionBaseline
Methyl 2-nitro-4-piperidin-1-ylbenzoate2-positionPotentially altered due to steric hindrance and modified electronic effects
Methyl 5-nitro-4-piperidin-1-ylbenzoate5-positionPotentially different activity profile due to changes in electronic distribution

Influence of Piperidine Ring Substituents on In Vitro Mechanistic Profiles

The piperidine ring, a common scaffold in pharmaceuticals, offers multiple points for substitution, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. In the case of this compound, the piperidine ring is unsubstituted.

General studies on piperidine derivatives as enzyme inhibitors have shown that the nature and position of substituents on the piperidine ring can significantly impact potency and selectivity. For instance, the addition of bulky or hydrophobic substituents could enhance binding to a hydrophobic pocket within an enzyme's active site. Conversely, the introduction of polar or charged groups could facilitate interactions with hydrophilic residues.

A systematic exploration of substituents on the piperidine ring of this compound would be necessary to establish a clear SAR. For example, methylation at the 2-, 3-, or 4-positions of the piperidine ring would introduce steric bulk and alter the ring's conformation, which could in turn affect its binding affinity to a target enzyme.

Piperidine Ring Modification Potential Impact on In Vitro Activity
Unsubstituted (as in the title compound)Provides a baseline activity profile.
Methyl substitution at C2/C6May introduce steric hindrance, potentially decreasing binding affinity.
Methyl substitution at C3/C5Could alter the conformational preference of the ring and its interaction with the active site.
Methyl substitution at C4May enhance hydrophobic interactions within a specific sub-pocket of the enzyme.
Introduction of a hydroxyl groupCould introduce new hydrogen bonding opportunities, potentially increasing binding affinity.

Role of the Methyl Ester Moiety in Molecular Recognition and In Vitro Efficacy

In the context of enzyme inhibition, the ester moiety could orient the molecule within the active site through interactions with specific amino acid residues. The hydrolysis of the ester by esterases is also a possibility, which could lead to the formation of the corresponding carboxylic acid, a metabolite with a potentially different biological activity profile.

Varying the ester group, for instance, by replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.), could probe the steric tolerance of the binding site. Such modifications would also alter the lipophilicity of the compound, which can influence its ability to cross biological membranes and access the target enzyme.

Ester Moiety Modification Potential Influence on In Vitro Efficacy
Methyl Ester (as in the title compound)Establishes a baseline for steric and electronic interactions.
Ethyl EsterIncreases lipophilicity and steric bulk, which may enhance or hinder binding.
Propyl EsterFurther increases lipophilicity and steric hindrance.
Carboxylic Acid (hydrolyzed form)Introduces a negative charge, which could lead to different binding interactions (e.g., salt bridges).

In Vitro Enzymatic Inhibition Mechanisms

To understand the functional consequences of the structural features discussed above, it is essential to investigate the compound's interaction with specific enzymes. Cholinesterases (AChE and BChE) and urease are important therapeutic targets, and compounds with the structural motifs of this compound have been explored as inhibitors of these enzymes.

Characterization of Enzyme Kinetics and Inhibition Type (e.g., AChE, BChE, Urease)

Kinetic studies are fundamental to characterizing the mechanism of enzyme inhibition. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency (e.g., IC₅₀ or Kᵢ values).

While specific kinetic data for this compound is not available, we can infer potential mechanisms based on related compounds. Nitrobenzoate derivatives have been shown to act as mixed-mode inhibitors of acetylcholinesterase. This suggests that they may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Piperidine derivatives have also been identified as urease inhibitors.

A hypothetical kinetic analysis of this compound against AChE, BChE, and urease would be necessary to determine its specific inhibitory profile. Such an analysis would involve generating Lineweaver-Burk or Dixon plots to visualize the inhibition type.

Enzyme Hypothetical Inhibition Type Rationale based on Analogous Compounds
Acetylcholinesterase (AChE)Mixed or Non-competitiveNitrobenzoate scaffold has been associated with mixed inhibition of AChE. The piperidine moiety could interact with the peripheral anionic site.
Butyrylcholinesterase (BChE)Mixed or Non-competitiveSimilar to AChE, but the larger active site of BChE might accommodate the inhibitor differently.
UreaseCompetitive or Non-competitivePiperidine derivatives are known urease inhibitors. The mechanism can vary depending on the overall structure.

Elucidation of Molecular Binding Mechanisms within Enzyme Active Sites

Molecular docking and other computational methods are powerful tools for visualizing the binding of a ligand to its target protein and for identifying the key interactions that stabilize the complex.

For cholinesterases, the active site is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS). A docking study of this compound into the active site of AChE might reveal that the piperidine ring interacts with aromatic residues in the PAS, such as Trp279, through cation-π interactions. The nitrobenzoate core could then be positioned within the gorge, with the nitro group and methyl ester forming hydrogen bonds or other electrostatic interactions with residues in the catalytic triad (B1167595) (Ser200, His440, Glu327) or other nearby amino acids.

In the case of urease, a nickel-containing metalloenzyme, inhibitors often interact with the nickel ions in the active site. A molecular docking simulation could show whether the nitro group or the ester oxygen of this compound coordinates with the nickel ions, or if the molecule binds to a nearby allosteric site.

These computational predictions would require experimental validation through techniques such as X-ray crystallography of the enzyme-inhibitor complex or site-directed mutagenesis of key active site residues.

In Vitro Cellular Mechanistic Studies

Limited direct research has been published on the specific cellular mechanistic actions of this compound in cancer cell lines. However, insights can be drawn from the study of related chemical structures, such as nitroaromatic compounds and molecules containing piperidine moieties, which have been investigated for their potential to induce apoptosis and modulate the cell cycle.

While direct evidence for this compound is not available, compounds with similar structural features, such as piperidine derivatives, have been shown to induce apoptosis in cancer cells. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been observed to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. This suggests a potential mechanism involving the activation of intrinsic apoptotic pathways.

Furthermore, the nitroaromatic functionality present in this compound is a key feature of various compounds known to induce cell death. The nitro group can be bioreduced within cells to form reactive nitroso and hydroxylamino intermediates, as well as superoxide (B77818) radicals. These reactive species can lead to cellular damage, including DNA strand breaks, which can trigger apoptotic cascades. This general mechanism for nitroaromatic compounds involves the generation of oxidative stress and subsequent activation of cell death signaling.

It is plausible that this compound could potentially induce apoptosis through a combination of these mechanisms, where the piperidine moiety could facilitate cellular uptake or specific interactions with cellular targets, and the nitro group could mediate cytotoxic effects through reductive activation. However, without direct experimental evidence, these remain hypothetical pathways.

The effect of this compound on cell cycle progression in cancer cell lines has not been specifically documented. Nevertheless, studies on other substituted benzofuran (B130515) and piperidine derivatives suggest that such compounds can interfere with the cell cycle. For example, some halogenated derivatives of methyl benzofuran-3-carboxylate have been shown to induce G2/M phase arrest in certain cancer cell lines.

The precise mechanisms by which such compounds modulate the cell cycle can vary. They may involve the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs), or interference with the mitotic spindle apparatus. Given the structural components of this compound, it is conceivable that it could interact with molecular targets involved in cell cycle checkpoints, leading to arrest at specific phases and preventing cancer cell proliferation. However, empirical studies are required to confirm and elucidate any such activity and the underlying molecular mechanisms.

In Vitro Antimicrobial Action Mechanisms

Research into the antimicrobial properties of compounds structurally related to this compound provides insights into its potential mechanisms of action against bacteria and fungi.

Direct studies detailing the specific mechanisms of bacterial growth inhibition by this compound are not extensively available. However, the broader class of nitroaromatic compounds is known to exhibit antibacterial activity. A general mechanism of action for these compounds involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can cause widespread cellular damage by targeting various macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. This non-specific, multi-targeted action is a hallmark of many nitroaromatic antimicrobial agents. It is hypothesized that this compound may exert its antibacterial effects through a similar pathway of reductive activation.

More specific mechanistic insights are available for the antifungal activity of closely related compounds. A study on 3-methyl-4-nitrobenzoate derivatives demonstrated notable activity against various Candida species. The research indicated that the antifungal effect is dependent on the specific chemical structure of the derivative and the fungal strain being tested.

The primary mode of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity or the inhibition of essential biosynthetic pathways. For nitroaromatic compounds, the mechanism may also involve the generation of intracellular oxidative stress, leading to damage of cellular components.

Table 1: Antifungal Activity of a Structurally Related Compound, Methyl 3-methyl-4-nitrobenzoate

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida guilliermondii 20739 µM

Data derived from a study on 3-methyl-4-nitrobenzoate derivatives.

In the context of antifungal action, in silico modeling studies of bioactive 3-methyl-4-nitrobenzoate derivatives have suggested a potential molecular target. These studies indicate an interaction with thymidylate kinase (TPMK), an essential enzyme in DNA synthesis. scilit.comresearchgate.net Inhibition of TPMK would disrupt the production of thymidine (B127349) triphosphate, a necessary precursor for DNA replication, thereby halting fungal cell division and growth. scilit.comresearchgate.net

For antibacterial action, while a specific molecular target for this compound has not been identified, the general mechanism of cellular disruption for nitroaromatic compounds is attributed to the toxic effects of the intermediates formed upon reduction of the nitro group. These reactive species can cause a variety of cellular disruptions, including:

DNA Damage: Covalent adduction to and strand breakage of DNA.

Enzyme Inactivation: Oxidative damage to critical enzymes, disrupting metabolic pathways.

Membrane Damage: Peroxidation of membrane lipids, leading to a loss of integrity and function.

This multi-pronged attack makes it more difficult for bacteria to develop resistance.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-nitro-4-piperidin-1-ylbenzoate, and how can competing side reactions be minimized?

  • Methodological Answer : Synthesis typically involves nitration of a substituted benzoate precursor followed by nucleophilic substitution with piperidine. Competing side reactions, such as over-nitration or isomer formation, can be minimized by controlling reaction temperature (e.g., <50°C) and using stoichiometric excess of piperidine in anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended to isolate the target compound. Reaction monitoring via TLC or HPLC is critical to track intermediate nitro-group positioning .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC (C18 column, mobile phase: acetonitrile/water 60:40, UV detection at 254 nm) to assess purity (>98%).
  • 1H/13C NMR to confirm nitro and piperidinyl substituent positions (e.g., aromatic protons at δ 8.1–8.3 ppm, piperidine protons at δ 2.5–3.0 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+ ~305 g/mol).
  • Melting point analysis (compare to literature values) to detect impurities .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : Due to its aromatic nitro group and ester functionality, the compound is sparingly soluble in water. Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) for in vitro assays. Pre-solubilize in DMSO and dilute with PBS (pH 7.4) to avoid precipitation. Solubility can be quantified via UV-Vis spectroscopy at λmax ~300 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. To address this:
  • Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.
  • Use isotope labeling (e.g., 14C-labeled compound) to track pharmacokinetics.
  • Perform proteomics profiling to detect unintended protein interactions. Adjust experimental design by incorporating metabolic inhibitors (e.g., CYP450 inhibitors) to isolate primary mechanisms .

Q. What strategies are effective for impurity profiling in large-scale synthesis batches?

  • Methodological Answer : Impurities often include nitro-group positional isomers or residual piperidine. Employ:
  • LC-MS/MS with a polar embedded column (e.g., HILIC) to separate isomers.
  • Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
  • Forced degradation studies (acid/base/oxidative stress) to identify labile impurities. Reference standards for common impurities (e.g., 3-nitro-4-piperidin-1-ylbenzoic acid) should be synthesized for calibration .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : Focus on modular modifications:
  • Nitro-group replacement (e.g., cyano, trifluoromethyl) to assess electronic effects.
  • Piperidine ring substitution (e.g., methyl, fluorine) to evaluate steric/kinetic impacts.
  • Use molecular docking (PDB: relevant enzyme structures) to predict binding affinities. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Prioritize derivatives with ClogP <3.5 to balance solubility and membrane permeability .

Q. What experimental approaches mitigate photodegradation of the nitro-aromatic moiety in long-term stability studies?

  • Methodological Answer : Nitro groups are prone to UV-induced degradation. Mitigation strategies include:
  • Storage in amber vials at −20°C under inert gas (N2/Ar).
  • Addition of stabilizers (e.g., 0.1% BHT) to prevent radical formation.
  • Periodic stability testing via HPLC-UV (monitor degradation peaks at 220 nm and 275 nm).
  • Use accelerated stability models (e.g., 40°C/75% RH for 6 months) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.